

Statistical validation of Lombazole's superior efficacy in specific fungal strains

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Compound of Interest		
Compound Name:	Lombazole	
Cat. No.:	B1675039	Get Quote

Lack of Publicly Available Data on Lombazole

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data for an antifungal agent named "**Lombazole**." The available information suggests that **Lombazole** acts as an inhibitor of fungal ergosterol biosynthesis by targeting the sterol C-14 demethylation step, a mechanism characteristic of azole antifungals.

[1] However, detailed efficacy data, comparative studies against other antifungals, and specific experimental protocols for **Lombazole** are not available in the reviewed literature.

To fulfill the core requirements of your request for a comparison guide on an antifungal with this mechanism of action, this report will provide an illustrative comparison guide focusing on well-documented azole antifungals, namely Fluconazole and Luliconazole. These agents will be compared with other classes of antifungals to highlight their efficacy in specific fungal strains, supported by experimental data and standardized protocols.

Comparative Efficacy of Azole Antifungals in Specific Fungal Strains

This guide provides a comparative analysis of the in vitro efficacy of selected azole antifungals against various fungal strains, with a focus on their superiority in specific contexts. The data is presented to aid researchers, scientists, and drug development professionals in understanding the performance of these agents relative to other antifungal classes.



Introduction to Azole Antifungals

Azole antifungals are a major class of drugs that inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] By targeting the enzyme lanosterol 14α-demethylase, azoles disrupt the integrity and function of the cell membrane, leading to fungal cell death or inhibition of growth.[1] This class includes imidazoles (e.g., clotrimazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole, luliconazole).

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Fluconazole and Luliconazole against various fungal species, compared to other antifungal agents such as Amphotericin B (a polyene) and an echinocandin (e.g., caspofungin). Lower MIC values indicate higher potency.

Fungal Species	Fluconazole MIC (µg/mL)	Luliconazole MIC (µg/mL)	Amphotericin B MIC (μg/mL)	Caspofungin MIC (µg/mL)
Candida albicans	0.25 - 1.0	≤0.03 - 0.125	0.12 - 1.0	0.03 - 0.25
Candida glabrata	8 - 64	0.06 - 1	0.25 - 2	0.06 - 0.5
Candida krusei	16 - >64	0.125 - 2	0.5 - 4	0.125 - 1
Aspergillus fumigatus	>64	0.03 - 0.25	0.5 - 2	0.015 - 0.125
Trichophyton rubrum	0.25 - 8	≤0.002 - 0.008	0.125 - 1	Not typically active
Fusarium proliferatum	16 - >64	0.004 - 0.015	1 - 4	0.5 - 4

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a representative range based on available literature. Luliconazole demonstrates particularly potent activity against dermatophytes like Trichophyton rubrum and certain molds such as Fusarium species.[3][4] Fluconazole is a first-line treatment for many Candida infections, although resistance is noted in some species like C. glabrata and C. krusei.[5][6]



Experimental Protocols

The determination of antifungal efficacy is primarily conducted through standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols to ensure reproducibility and comparability of results between laboratories.[7][8][9]

Broth Microdilution Method for Yeasts (CLSI M27)

This method is commonly used to determine the MIC of antifungal agents against yeast species like Candida.

- Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[10]
- Antifungal Preparation: The antifungal agents are serially diluted in 96-well microtiter plates using RPMI-1640 medium.
- Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.[10]
- MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to a drug-free growth control well.[10]

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

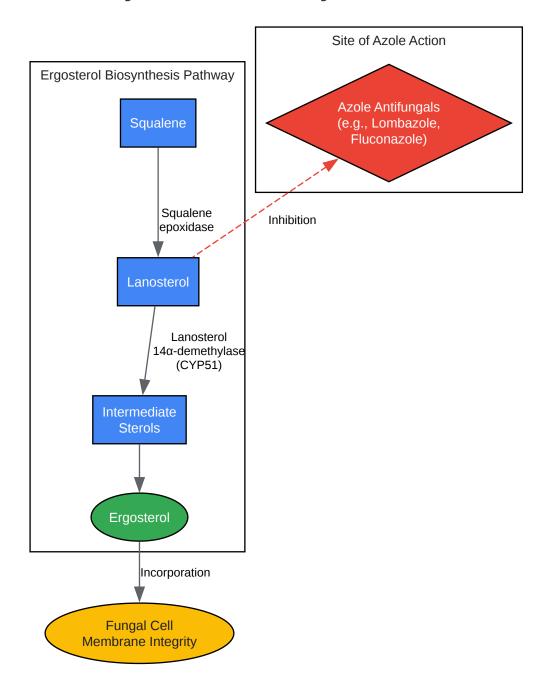
This protocol is adapted for molds like Aspergillus and Fusarium.

- Inoculum Preparation: Spores are harvested from a mature culture and suspended in a sterile solution. The spore concentration is determined using a hemocytometer and adjusted to the desired final concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[3]
- Assay Procedure: The procedure follows the same steps of serial dilution, inoculation, and incubation as the yeast protocol.



 MIC Determination: For azoles, the MIC is the lowest concentration that prevents any discernible growth.[11]

Mandatory Visualization Ergosterol Biosynthesis Pathway and Azole Action

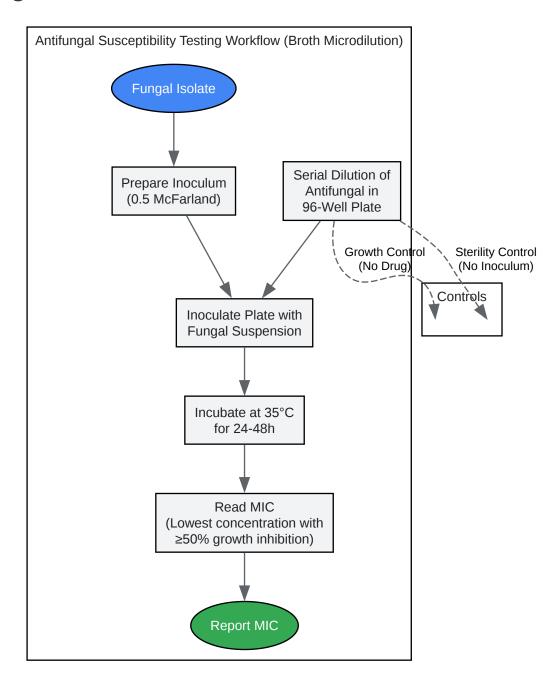


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Caption: Mechanism of action of azole antifungals in the ergosterol biosynthesis pathway.



Experimental Workflow for Antifungal Susceptibility Testing



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Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).



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